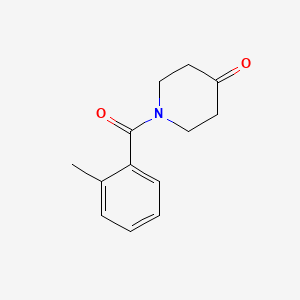
1-(2-Methylbenzoyl)piperidin-4-one
Descripción general
Descripción
1-(2-Methylbenzoyl)piperidin-4-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is used in the field of research and development .
Synthesis Analysis
Piperidine derivatives, including 1-(2-Methylbenzoyl)piperidin-4-one, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(2-Methylbenzoyl)piperidin-4-one consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 1-(2-Methylbenzoyl)piperidin-4-one, are involved in various chemical reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .Physical And Chemical Properties Analysis
1-(2-Methylbenzoyl)piperidin-4-one has a predicted boiling point of 400.2±45.0 °C and a predicted density of 1.159±0.06 g/cm3 . Its pKa is predicted to be -1.24±0.20 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Piperidin-4-one derivatives play a crucial role in drug design and development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them valuable building blocks for constructing biologically active compounds . Researchers explore novel synthetic routes to create substituted piperidines, spiropiperidines, and condensed piperidines. These derivatives serve as potential drug candidates due to their diverse pharmacological activities.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), exhibit powerful antioxidant actions. Piperine’s piperidine moiety contributes to its ability to hinder or suppress free radicals .
Chemical Synthesis
Efficient methods for synthesizing substituted piperidines are essential in modern organic chemistry. Scientists continually seek cost-effective approaches to access these compounds. The piperidin-4-one scaffold serves as a versatile starting point for various functionalizations, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Biological Activity
Researchers investigate the biological effects of piperidin-4-one derivatives. These compounds interact with biological targets, affecting enzymes, receptors, and cellular processes. Their diverse pharmacological activities include antiviral, antibacterial, antifungal, and anti-inflammatory effects .
Multicomponent Reactions
Piperidin-4-one participates in multicomponent reactions (MCRs), where multiple reactants combine to form complex products. MCRs provide efficient access to diverse chemical libraries, making them valuable in drug discovery and combinatorial chemistry.
Direcciones Futuras
Piperidine derivatives, including 1-(2-Methylbenzoyl)piperidin-4-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHVRXMYJFCTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzoyl)piperidin-4-one | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B2787235.png)
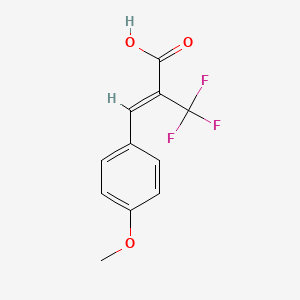
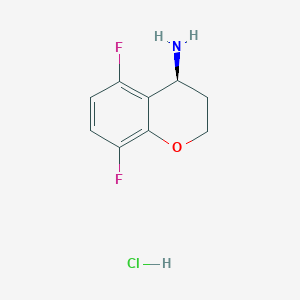
![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)

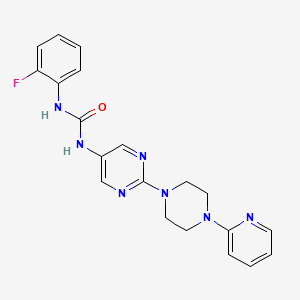

![2-(2-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2787245.png)
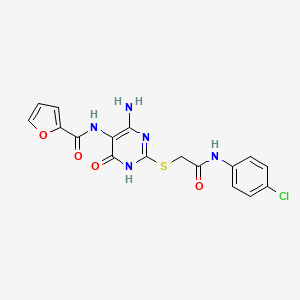
![2-{[(4-methoxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2787252.png)
![3,6-dichloro-N-[4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2787253.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2787254.png)
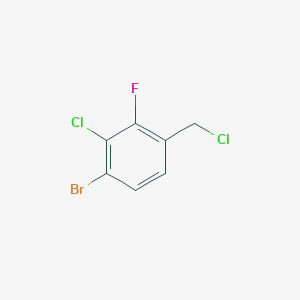
![N-(2-chloro-4-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2787257.png)